Cas no 941893-97-6 (N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide)

N-Cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a specialized organic compound featuring a tetrahydroquinoline core functionalized with a cyclopentyl group and a methanesulfonyl moiety. Its structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The ethanediamide linkage enhances stability and may facilitate selective binding interactions. The methanesulfonyl group could improve solubility or metabolic resistance, while the tetrahydroquinoline scaffold offers a versatile platform for further derivatization. This compound is suited for research applications requiring precise molecular modifications, particularly in medicinal chemistry or drug discovery programs targeting receptor-specific activity.
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide structure
941893-97-6 structure
Product name:N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
CAS No:941893-97-6
MF:C17H23N3O4S
Molecular Weight:365.447222948074
CID:5499466

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide 化学的及び物理的性質

名前と識別子

    • N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
    • N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
    • インチ: 1S/C17H23N3O4S/c1-25(23,24)20-10-4-5-12-8-9-14(11-15(12)20)19-17(22)16(21)18-13-6-2-3-7-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21)(H,19,22)
    • InChIKey: UFURHIVMJRCHLB-UHFFFAOYSA-N
    • SMILES: C(NC1CCCC1)(=O)C(NC1=CC2=C(C=C1)CCCN2S(C)(=O)=O)=O

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2786-0002-20μmol
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
941893-97-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2786-0002-1mg
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
941893-97-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2786-0002-100mg
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
941893-97-6 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2786-0002-20mg
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
941893-97-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2786-0002-50mg
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
941893-97-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2786-0002-3mg
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
941893-97-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2786-0002-25mg
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
941893-97-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2786-0002-75mg
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
941893-97-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2786-0002-10mg
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
941893-97-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2786-0002-5μmol
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
941893-97-6 90%+
5μl
$63.0 2023-05-16

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide 関連文献

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamideに関する追加情報

N-Cyclopentyl-N'-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-7-Yl)Ethanediamide: A Comprehensive Overview

The compound with CAS No. 941893-97-6, known as N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide, is a complex organic molecule that has garnered attention in the field of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug development. The methanesulfonyl group attached to the tetrahydroquinoline ring introduces interesting electronic and steric properties, which may influence its reactivity and bioavailability.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in medicinal chemistry due to their ability to interact with various biological targets. The cyclopentyl group in this compound adds bulkiness to the molecule, potentially enhancing its stability and solubility. This combination of structural features makes N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide a promising candidate for further exploration in therapeutic areas such as oncology and neurodegenerative diseases.

One of the key aspects of this compound is its synthesis methodology. Researchers have employed advanced techniques such as Suzuki coupling and Buchwald-Hartwig amination to construct its intricate framework. These methods not only ensure high yields but also allow for fine-tuning of the molecule's properties. The use of ethanediamide as a linker provides flexibility in modifying the molecule's functionality without compromising its core structure.

From an analytical standpoint, the compound has been characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the stereochemistry and connectivity of the molecule. Additionally, mass spectrometry (MS) has provided insights into its fragmentation patterns under different conditions. These analyses are crucial for understanding how the compound behaves under physiological conditions.

The biological evaluation of N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has revealed intriguing results. In vitro assays have demonstrated moderate activity against several cancer cell lines, suggesting potential antiproliferative effects. Furthermore, preliminary pharmacokinetic studies indicate that the compound exhibits reasonable absorption and distribution properties in preclinical models.

Looking ahead, there is significant interest in exploring the mechanism of action of this compound at a molecular level. Advanced computational methods such as molecular docking and dynamics simulations are being utilized to predict how it interacts with target proteins. These studies are expected to provide valuable insights into optimizing its efficacy and minimizing off-target effects.

In conclusion, N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide represents a compelling example of how modern organic synthesis can yield molecules with diverse biological profiles. Its unique structure and promising preliminary results underscore its potential as a lead compound for drug discovery efforts.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue